4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(3-nitrophenyl)prop-2-enoate
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Overview
Description
4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(3-nitrophenyl)prop-2-enoate is an organic compound that belongs to the class of esters. This compound is characterized by its complex structure, which includes a phenyl group substituted with a bulky 2,4,4-trimethylpentan-2-yl group and a nitrophenyl group attached to a prop-2-enoate moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(3-nitrophenyl)prop-2-enoate typically involves a multi-step process:
Preparation of 4-(2,4,4-trimethylpentan-2-yl)phenol: This intermediate can be synthesized by the alkylation of phenol with 2,4,4-trimethylpentan-2-yl chloride in the presence of a strong base such as sodium hydroxide.
Esterification: The 4-(2,4,4-trimethylpentan-2-yl)phenol is then esterified with 3-(3-nitrophenyl)prop-2-enoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(3-nitrophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of amides or esters, depending on the nucleophile used.
Scientific Research Applications
4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(3-nitrophenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(3-nitrophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky substituents and functional groups enable it to bind selectively to specific sites, modulating biological pathways and exerting its effects. The nitrophenyl group, in particular, plays a crucial role in its biological activity by participating in redox reactions and interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-(2,4,4-trimethylpentan-2-yl)phenyl acetate: Similar structure but lacks the nitrophenyl group.
3-(3-nitrophenyl)prop-2-enoic acid: Contains the nitrophenyl group but lacks the ester linkage and bulky substituent.
Uniqueness
4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(3-nitrophenyl)prop-2-enoate is unique due to the combination of its bulky 2,4,4-trimethylpentan-2-yl group and the nitrophenyl group. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C23H27NO4 |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
[4-(2,4,4-trimethylpentan-2-yl)phenyl] (E)-3-(3-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C23H27NO4/c1-22(2,3)16-23(4,5)18-10-12-20(13-11-18)28-21(25)14-9-17-7-6-8-19(15-17)24(26)27/h6-15H,16H2,1-5H3/b14-9+ |
InChI Key |
YTJLLSKDQUSXLR-NTEUORMPSA-N |
Isomeric SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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